molecular formula C19H23BrN2 B10889938 1-(2-Bromobenzyl)-4-(2-methylbenzyl)piperazine

1-(2-Bromobenzyl)-4-(2-methylbenzyl)piperazine

Cat. No.: B10889938
M. Wt: 359.3 g/mol
InChI Key: YZFRJMCZCTXVSK-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-4-(2-methylbenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the piperazine ring, with one of the benzyl groups substituted with a bromine atom at the ortho position and the other with a methyl group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzyl)-4-(2-methylbenzyl)piperazine typically involves the reaction of 1-(2-bromobenzyl)piperazine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzyl)-4-(2-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The benzyl groups can be reduced to form the corresponding piperazine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyano, and alkoxy derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include reduced piperazine derivatives.

Scientific Research Applications

1-(2-Bromobenzyl)-4-(2-methylbenzyl)piperazine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorobenzyl)-4-(2-methylbenzyl)piperazine
  • 1-(2-Fluorobenzyl)-4-(2-methylbenzyl)piperazine
  • 1-(2-Iodobenzyl)-4-(2-methylbenzyl)piperazine

Uniqueness

1-(2-Bromobenzyl)-4-(2-methylbenzyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets. Additionally, the bromine atom can be selectively replaced by other functional groups, providing a versatile platform for the synthesis of various derivatives.

Properties

Molecular Formula

C19H23BrN2

Molecular Weight

359.3 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine

InChI

InChI=1S/C19H23BrN2/c1-16-6-2-3-7-17(16)14-21-10-12-22(13-11-21)15-18-8-4-5-9-19(18)20/h2-9H,10-15H2,1H3

InChI Key

YZFRJMCZCTXVSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3Br

Origin of Product

United States

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